1-(2-cyanophenyl)-N-methylmethanesulfonamide
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Overview
Description
The compound "1-(2-cyanophenyl)-N-methylmethanesulfonamide" is a derivative of sulfonamide, which is a functional group widely recognized for its biological activities, particularly as enzyme inhibitors. Sulfonamides are also utilized in various chemical reactions due to their reactivity. The cyanophenyl group attached to the N-methylmethanesulfonamide suggests potential for interaction with metalloenzymes such as carbonic anhydrases, which are critical for physiological processes like respiration and acid-base balance .
Synthesis Analysis
The synthesis of related N-cyanomethyl aromatic sulfonamides has been achieved through the reaction of arylsulfonyl halides with aminoacetonitrile, yielding compounds with various aryl moieties . Another synthetic approach involves the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, leading to highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines . Additionally, the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides has been reported, which involves a one-step reaction with terminal acetylenes in the presence of a palladium catalyst . These methods demonstrate the versatility and reactivity of the methanesulfonamide group in various synthetic routes.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group (SO2) attached to an amine. The cyanophenyl group adds an additional nitrile functionality, which can influence the electronic properties of the molecule and its interaction with enzymes. The presence of halogen or alkyl substituents on the aromatic ring can further modify the electronic distribution and steric hindrance, affecting the molecule's reactivity and binding affinity .
Chemical Reactions Analysis
Sulfonamides, including those with a cyanomethyl group, can participate in various chemical reactions. For instance, cyanomethanesulfonamides have been shown to react with aromatic aldehydes to produce addition products such as 1-cyano-2-arylethenesulfonamides . The reactivity of phenylmethanesulfonamide derivatives has been demonstrated through alkylation reactions with different aromatic and heteroaromatic compounds . These reactions highlight the potential of sulfonamide derivatives to undergo transformations that can lead to a wide array of chemical structures with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group imparts polarity to the molecule, which can affect its solubility and interaction with biological targets. The introduction of a cyanophenyl group can increase the molecule's rigidity and potentially enhance its binding to metalloenzymes like carbonic anhydrases. The inhibitory activity of these compounds against various isoforms of carbonic anhydrase has been reported, with inhibition constants ranging from nanomolar to micromolar, indicating their potential as therapeutic agents . The synthesis of vinylsulfones and vinylsulfonamides, which are structurally related to methanesulfonamides, has been explored, revealing their utility in organic synthesis and potential biological applications .
Scientific Research Applications
1. Synthesis of Heterocyclic Skeletons
- Summary of Application: The compound is used in the synthesis of heterocyclic skeletons. Specifically, it reacts with reagents containing a thioamide moiety, such as thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas, to produce different cyclic products: 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline .
- Methods of Application: The reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety was carried out. The reaction pathways of the prepared compounds were then discussed .
- Results or Outcomes: The reaction resulted in the formation of different cyclic products: 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline .
2. One-pot Syntheses of Fused Quinazolines
- Summary of Application: The compound is used in the one-pot synthesis of fused quinazolines. It reacts with 2-aminophenols, 2-aminoethanol, and 3-aminopropanol in the presence of a base to produce 1,3-oxazolo- and 1,3-oxazino [2,3-b]quinazolines .
- Methods of Application: The reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with 2-aminophenols, 2-aminoethanol, and 3-aminopropanol was carried out in the presence of a base. The course of the reaction was controlled by the temperature and the amount of base used .
- Results or Outcomes: The reaction resulted in the formation of 1,3-oxazolo- and 1,3-oxazino [2,3-b]quinazolines .
3. Synthesis of Multi-Substituted Pyrrole Derivatives
- Summary of Application: The compound is used in the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .
- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on TosMICs and electron-deficient compounds as a substrate is used. This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
- Results or Outcomes: The reaction resulted in the formation of multi-substituted pyrrole derivatives .
4. Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide Derivatives
- Summary of Application: The compound is used in the synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives .
- Methods of Application: The synthesis is achieved via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
- Results or Outcomes: The reaction resulted in the formation of a series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives .
5. Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide Derivatives
- Summary of Application: The compound is used in the synthesis of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives .
- Methods of Application: The synthesis is achieved via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
- Results or Outcomes: The reaction resulted in the formation of a series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives .
6. Synthesis of Quinazoline Derivatives
- Summary of Application: The compound is used in the synthesis of quinazoline derivatives .
- Methods of Application: The synthesis is achieved via reaction of 2-cyanophenyl)-N,N-dimethyl-formamidine derivatives and dialkyl amino (phenyl) in a 4:1 volume ratio of isopropanol to acetic acid solvent for 20 min under microwave irradiation .
- Results or Outcomes: The reaction resulted in the formation of quinazoline derivatives .
Future Directions
properties
IUPAC Name |
1-(2-cyanophenyl)-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDNPRAXAXKVGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=CC=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429308 |
Source
|
Record name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
CAS RN |
51045-35-3 |
Source
|
Record name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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